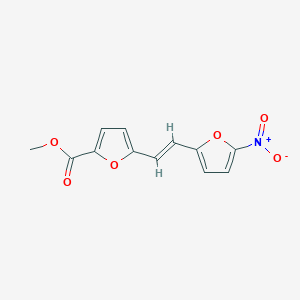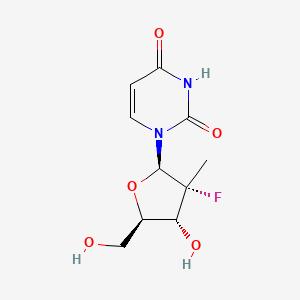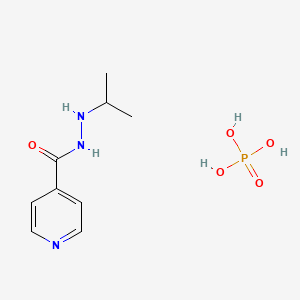
异柯林碱
描述
异可瑞丁是一种阿朴啡生物碱,属于苄基异喹啉类生物碱。它天然存在于多种植物物种中,尤其是罂粟科植物。 这种化合物因其多种生物活性而受到广泛关注,包括抗癌、抗炎和神经保护作用 .
科学研究应用
作用机制
异可瑞丁通过多种机制发挥作用:
抗癌活性: 它通过破坏线粒体功能和能量代谢来诱导癌细胞凋亡。
神经保护作用: 异可瑞丁调节神经递质系统并表现出抗氧化特性,保护神经元免受氧化应激.
抗炎活性: 该化合物抑制促炎细胞因子和介质的产生,从而减少炎症.
生化分析
Biochemical Properties
Isocorydine interacts with various biomolecules, playing a significant role in biochemical reactions . It has been shown to inhibit cell proliferation in hepatocellular carcinoma cell lines by inducing G2/M cell cycle arrest and apoptosis . Additionally, it targets the drug-resistant cellular side population (or cancer stem cells) through inducing PDCD4-related apoptosis .
Cellular Effects
Isocorydine exerts strong antitumor effects on numerous human cell lines . It significantly inhibits the proliferation of oral tongue squamous cells (Cal-27), with an IC50 of 0.61 mM after 24 hours of treatment . The invasion, migration, and adhesion of cancer cells are decreased, and cytoskeletal actin is deformed and depolymerized .
Molecular Mechanism
Isocorydine exerts its effects at the molecular level through various mechanisms. The oxidization mechanism of isocorydine involves four molecules of Fremy’s radicals, which results in isocorydine losing relevant hydrogen atoms in its chemical structure . This structural modification at C-8 significantly improves the biological activity of this alkaloid .
Temporal Effects in Laboratory Settings
The effects of isocorydine change over time in laboratory settings. For instance, the activities of mitochondrial respiratory chain complex enzymes I-IV are significantly decreased by 50.72%, 27.39%, 77.27%, and 73.89%, respectively . The ROS production increases, the MMP decreases by 43.65%, and the ATP content decreases to 17.1 ± 0.001 (mmol/mL); ultimately, the apoptosis rate of cancer cells increases up to 10.57% after 24 hours of action .
Metabolic Pathways
Isocorydine disrupts energy metabolism, which is a key aspect of its anticancer activity . It causes mitochondrial dysfunction, leading to changes in the contents of reactive oxygen species (ROS), the mitochondrial membrane potential (MMP), ATP, and mitochondrial respiratory chain complex enzymes I–IV .
Subcellular Localization
Given its impact on mitochondrial function and energy metabolism, it can be inferred that isocorydine likely interacts with components of the mitochondria .
准备方法
合成路线和反应条件
异可瑞丁可以通过多种化学路线合成。一种常见的方法是在特定反应条件下,将合适的苄基异喹啉前体进行缩合。 例如,合成可能涉及使用甲氧基取代的苄基异喹啉衍生物,然后进行环化和甲基化反应 .
工业生产方法
异可瑞丁的工业生产通常涉及从天然植物来源中提取该化合物。提取过程包括溶剂提取、色谱分离和结晶,以获得纯异可瑞丁。 生物技术方法的进步也使得通过微生物发酵过程生产异可瑞丁成为可能 .
化学反应分析
反应类型
异可瑞丁会发生多种化学反应,包括:
氧化: 异可瑞丁可以氧化生成异可瑞酮和其他衍生物。
还原: 还原反应可以将异可瑞丁转化为二氢异可瑞丁。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 硼氢化钠和氢化铝锂是常用的还原剂。
取代: 卤代烷烃和酰氯等试剂用于取代反应.
形成的主要产物
这些反应形成的主要产物包括异可瑞酮、二氢异可瑞丁和多种取代衍生物。 这些产物通常比母体化合物表现出增强的生物活性 .
相似化合物的比较
异可瑞丁与其他阿朴啡生物碱进行比较,例如:
格劳辛: 以其支气管扩张和抗炎特性而闻名。
博尔丁: 表现出抗氧化和保肝活性。
核苷碱: 具有抗精神病和抗炎作用。
属性
IUPAC Name |
(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)20(25-4)18-16(12)13(21)9-11-5-6-14(23-2)19(22)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELDJEKNFOQJOY-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201023580 | |
| Record name | Isocorydine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201023580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-Isocorydine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030184 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
475-67-2 | |
| Record name | (+)-Isocorydine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocorydine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocorydine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201023580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOCORYDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B5E87JEOX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-Isocorydine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030184 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
185 °C | |
| Record name | (S)-Isocorydine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030184 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-((3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid](/img/structure/B1672144.png)












